Pilsicainide is a novel antiarrhythmic agent classified under the class Ic antiarrhythmics, primarily used for the conversion and maintenance of sinus rhythm in patients with atrial fibrillation and other arrhythmias. It has shown efficacy in restoring sinus rhythm, particularly in patients with chronic atrial fibrillation lasting over 22 months . Pilsicainide is available as a hydrochloride salt, enhancing its solubility and bioavailability for clinical use.
Pilsicainide is derived from the chemical compound structure related to local anesthetics and antiarrhythmic agents. Its classification as a class Ic antiarrhythmic indicates its mechanism of action involves sodium channel blockade, which stabilizes cardiac membranes and reduces excitability. This classification places it alongside other well-known agents like flecainide and propafenone.
The synthesis of pilsicainide typically involves several chemical reactions leading to its hydrochloride form. A notable method includes the polymerization reaction of butyrolactam and gamma-butyrolactone, which forms the core structure of pilsicainide.
Pilsicainide's molecular formula is , indicating it contains carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The compound's structure features a butyrolactam backbone with a substituted aromatic ring that contributes to its pharmacological properties.
Pilsicainide undergoes various chemical reactions during its synthesis and purification. Key reactions include:
Pilsicainide acts primarily by blocking sodium channels in cardiac tissues. This blockade stabilizes the cardiac membrane potential, thereby reducing excitability and conduction velocity in myocardial tissues:
Relevant analytical data indicate that pilsicainide exhibits high purity (>99%) after proper synthesis and purification methods .
Pilsicainide is primarily utilized in clinical settings for:
Pilsicainide hydrochloride was developed by Suntory Holdings Limited and first approved in Japan in 1991 under the brand name Sunrythm® [10]. This milestone represented the culmination of extensive preclinical research initiated in the 1980s, where the compound (originally designated SUN-1165) demonstrated potent antiarrhythmic properties in animal models of ventricular arrhythmias [2]. Following initial approval, clinical research expanded to include pharmacokinetic studies in diverse populations. A pivotal randomized parallel-group study (2014) established the dose-linear pharmacokinetics of intravenous pilsicainide in healthy Chinese volunteers, confirming proportional increases in AUC0-24 and AUC0-∞ with escalating doses (25mg, 50mg, 75mg) [1]. While the drug remains predominantly available in Japan and select Asian markets, regulatory filings continue to evolve in response to global research interest.
Pilsicainide's chemical designation is N-(2,6-dimethylphenyl)-2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)acetamide hydrochloride, with the molecular formula C17H25ClN2O and molecular weight of 308.85 g/mol [6] [8]. The compound features a pyrrolizine acetamide backbone with 2,6-dimethylphenyl substitution, creating a stereospecific structure where the pyrrolizine moiety adopts a unique bicyclic conformation influencing its sodium channel binding kinetics [10]. Key physicochemical parameters include:
Table 1: Physicochemical Profile of Pilsicainide Hydrochloride
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₇H₂₅ClN₂O | [6] |
Molecular Weight | 308.85 g/mol | [8] |
CAS Number (free base) | 88069-67-4 | [8] |
CAS Number (hydrochloride) | 88069-49-2 | [6] |
Solubility | Soluble in water, methanol, ethanol | [8] |
Melting Point | 212–214°C (decomposition) | [8] |
pKa | 9.53 (predicted) | PubChem [4] |
The hydrochloride salt form enhances water solubility (>50 mg/mL), facilitating both oral and intravenous administration formulations. Structural studies confirm the stereochemical stability of the molecule under physiological conditions, contributing to predictable pharmacokinetics [8].
Pilsicainide is indicated for the management of paroxysmal atrial fibrillation (PAF), supraventricular tachyarrhythmias, and ventricular arrhythmias in patients without structural heart disease [2] [10]. Its efficacy in atrial fibrillation is particularly well-documented:
Table 2: Key Pharmacodynamic Properties Influencing Antiarrhythmic Efficacy
Parameter | Effect of Pilsicainide | Clinical Significance |
---|---|---|
Sodium Channel Blockade | Pure Na+ current inhibition | Selective depression of conduction velocity |
Recovery Kinetics | Slow (τ≈5s at -120mV) | Enhanced potency at rapid heart rates |
State-Dependent Binding | Preferential binding to inactivated state | Increased efficacy in depolarized tissue |
Atrial Refractory Period | Significantly prolonged | Termination of re-entrant circuits |
Ventricular Conduction | Moderately slowed (QRS widening) | Caution in structural heart disease |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7